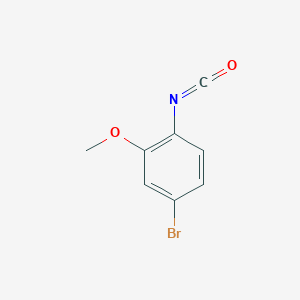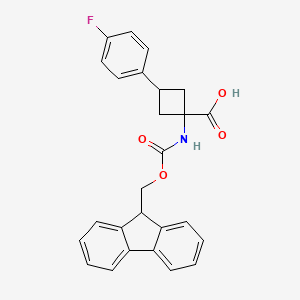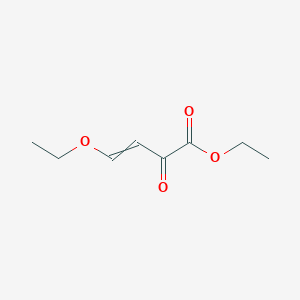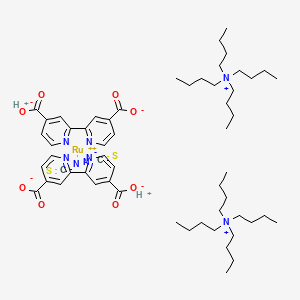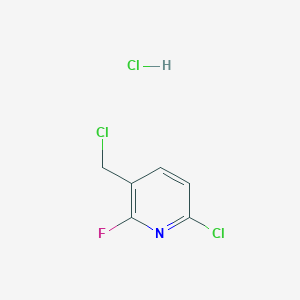
6-Chloro-3-(chloromethyl)-2-fluoropyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(chloromethyl)-2-fluoropyridine hydrochloride is a heterocyclic organic compound that contains chlorine, fluorine, and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(chloromethyl)-2-fluoropyridine hydrochloride typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the following steps:
Starting Material: The synthesis begins with 2-fluoropyridine.
Chloromethylation: The 2-fluoropyridine undergoes chloromethylation using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Chlorination: The resulting 3-(chloromethyl)-2-fluoropyridine is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(chloromethyl)-2-fluoropyridine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amine derivatives.
Scientific Research Applications
6-Chloro-3-(chloromethyl)-2-fluoropyridine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Biological Studies: The compound is used in the development of enzyme inhibitors and receptor modulators.
Industrial Chemistry: It is employed in the production of agrochemicals and specialty chemicals.
Material Science: The compound is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(chloromethyl)-2-fluoropyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites of target proteins. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-methyluracil: Another chlorinated pyridine derivative with applications in medicinal chemistry.
3-Chloro-2-fluoropyridine: A closely related compound with similar reactivity but lacking the chloromethyl group.
6-Chloro-2-fluoropyridine: Similar structure but without the chloromethyl group.
Uniqueness
6-Chloro-3-(chloromethyl)-2-fluoropyridine hydrochloride is unique due to the presence of both chlorine and fluorine atoms, which confer distinct electronic properties and reactivity. The chloromethyl group further enhances its versatility in chemical synthesis, making it a valuable intermediate in the production of complex molecules.
Properties
Molecular Formula |
C6H5Cl3FN |
|---|---|
Molecular Weight |
216.5 g/mol |
IUPAC Name |
6-chloro-3-(chloromethyl)-2-fluoropyridine;hydrochloride |
InChI |
InChI=1S/C6H4Cl2FN.ClH/c7-3-4-1-2-5(8)10-6(4)9;/h1-2H,3H2;1H |
InChI Key |
YXPWKWPBWRURFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CCl)F)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13648689.png)

![2-{[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}pentanoic acid](/img/structure/B13648707.png)
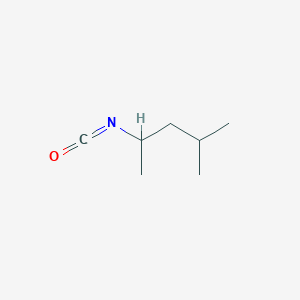
![1-(1-(4-Bromo-2-fluorobenzyl)piperidin-4-yl)-5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13648716.png)
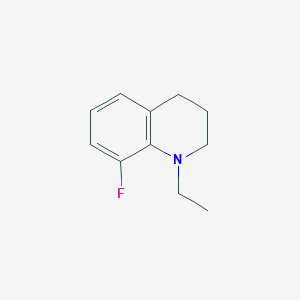


![[5-(Acetyloxymethyl)-9,21-dihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl 2-methylbut-2-enoate](/img/structure/B13648739.png)
